2-(4-Chlorophenyl)-2-fluoroethan-1-amine

Description

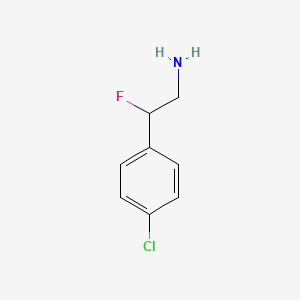

2-(4-Chlorophenyl)-2-fluoroethan-1-amine (C₈H₉ClFN, molecular weight 173.62 g/mol for the free base) is a fluorinated ethylamine derivative featuring a 4-chlorophenyl substituent. Its structure is characterized by a primary amine group attached to a carbon bearing both a fluorine atom and a 4-chlorophenyl ring. The fluorine atom enhances electronegativity and metabolic stability, while the chlorophenyl group contributes to lipophilicity and π-π interactions .

Structure

2D Structure

Propriétés

IUPAC Name |

2-(4-chlorophenyl)-2-fluoroethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClFN/c9-7-3-1-6(2-4-7)8(10)5-11/h1-4,8H,5,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFPQRRVGKFBZEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CN)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

2-(4-Chlorophenyl)-2-fluoroethan-1-amine, also known as 4-chloro-α-fluoroethylbenzene, is a fluorinated organic compound that has garnered attention for its potential biological activities. This compound falls within the category of amines and is characterized by the presence of a chlorophenyl group and a fluorinated ethyl moiety. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 172.61 g/mol. The structure features a fluorine atom attached to the carbon adjacent to the amine group, which can influence its reactivity and interaction with biological targets.

Biological Activity

Research indicates that this compound exhibits several biological activities, primarily related to its effects on neurotransmitter systems, particularly in the context of central nervous system (CNS) disorders.

The biological activity of this compound is largely attributed to its ability to interact with various neurotransmitter receptors and transporters. It has been studied for its potential as a selective serotonin reuptake inhibitor (SSRI), which suggests it may enhance serotonin levels in the brain, thereby impacting mood and anxiety disorders.

Case Studies and Research Findings

- Neuropharmacological Studies : In a study examining the effects of this compound on serotonin transporters, it was found to exhibit moderate inhibition, suggesting potential antidepressant properties .

- Antimicrobial Activity : Preliminary investigations have shown that this compound possesses antimicrobial properties against certain bacterial strains, indicating its potential as an antibiotic agent .

- In Vivo Studies : Animal models have demonstrated that administration of this compound led to significant reductions in anxiety-like behaviors, supporting its role as an anxiolytic agent .

Data Table: Summary of Biological Activities

Comparison with Related Compounds

The biological activity of this compound can be compared with other fluorinated amines known for similar effects:

| Compound | Activity | Notes |

|---|---|---|

| 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethan-1-one | Antidepressant properties | Stronger SSRI activity |

| 4-Fluorobenzylamine | Neurotransmitter modulation | Less selective than this compound |

Applications De Recherche Scientifique

The compound has demonstrated various biological activities that make it a candidate for further research and development:

| Activity Type | Description | Reference |

|---|---|---|

| SSRI Activity | Moderate inhibition of serotonin reuptake | |

| Antimicrobial Properties | Effective against specific bacterial strains | |

| Anxiolytic Effects | Reduction in anxiety-like behaviors in animal models |

Medicinal Chemistry

2-(4-Chlorophenyl)-2-fluoroethan-1-amine is being investigated for its potential in treating various conditions, particularly due to its interaction with neurotransmitter systems. The compound's moderate selective serotonin reuptake inhibitor (SSRI) activity suggests it could be useful in developing antidepressants or anxiolytics.

Antimicrobial Research

The compound's effectiveness against certain bacterial strains positions it as a potential candidate for developing new antimicrobial agents. This is particularly relevant given the increasing resistance observed in many pathogenic bacteria.

Cancer Research

Recent studies have highlighted the importance of fluorinated compounds in cancer therapy. The structural similarity of this compound to other active compounds suggests that it may exhibit anticancer properties that warrant further investigation. For example, related compounds have shown potent activity against various cancer cell lines, indicating a possible pathway for exploration in oncology .

Case Studies and Research Findings

Several studies have investigated the properties and applications of similar fluorinated amines:

Comparaison Avec Des Composés Similaires

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | Key Features |

|---|---|---|---|---|

| 2-(4-Chlorophenyl)-2-fluoroethan-1-amine | C₈H₉ClFN | 173.62 | 4-Cl on phenyl; 2-F on ethanamine | Baseline compound; moderate lipophilicity |

| 2-(4-Chlorophenyl)-2,2-difluoroethan-1-amine | C₈H₈ClF₂N | 191.61 | 4-Cl on phenyl; 2,2-diF on ethanamine | Increased electronegativity; lower solubility |

| 1-(4-Chloro-2-fluorophenyl)-2-fluoroethan-1-amine | C₈H₈ClF₂N | 191.61 | 2-F,4-Cl on phenyl; 2-F on ethanamine | Positional isomer; altered dipole moment |

| (R)-1-(4-Chloro-3-fluorophenyl)-2,2,2-trifluoroethan-1-amine | C₈H₆ClF₄N | 227.59 | 3-F,4-Cl on phenyl; 2,2,2-triF on ethanamine | High metabolic stability; steric hindrance |

| 2-(4-Chloro-3-methoxyphenyl)-2-fluoroethan-1-amine | C₉H₁₀ClFNO | 201.64 | 4-Cl,3-OCH₃ on phenyl; 2-F on ethanamine | Enhanced solubility due to methoxy group |

Key Observations:

- Fluorine Substitution: Increasing fluorine atoms on the ethanamine chain (e.g., mono-, di-, or trifluoro) elevates electronegativity and metabolic stability but reduces aqueous solubility due to increased hydrophobicity .

- Aromatic Substitution: Positional isomerism (e.g., 2- vs.

- Functional Group Additions: Methoxy groups (e.g., in C₉H₁₀ClFNO) improve solubility via hydrogen bonding but may reduce membrane permeability .

Pharmacological Relevance

- 4-Chlorophenyl Motif : Seen in anti-inflammatory indole derivatives (e.g., compounds 36 and 37 in ), where the 4-chlorophenyl group enhances target affinity.

- Fluorinated Ethylamines : Fluorine substitution is common in CNS-active drugs (e.g., fluoxetine analogs) due to improved blood-brain barrier penetration .

Méthodes De Préparation

Nucleophilic Substitution on Fluorinated Precursors

One widely used approach involves the reaction of 4-chlorophenyl-substituted fluoroethyl intermediates with ammonia or amine sources to introduce the amino group.

Fluoroethylation of 4-Chlorophenylamine : Starting from 4-chlorophenylamine, reaction with a fluorinated ethylating agent such as fluoroethyl halides or fluorinated epoxides under basic conditions can afford the target compound. For example, fluoroethylamine hydrochloride reacted with 4-chlorophenylamine in the presence of a base like sodium hydroxide in ethanol at elevated temperatures facilitates nucleophilic substitution yielding this compound.

Reaction Conditions : Typical conditions include organic solvents such as ethanol, reaction temperatures ranging from ambient to reflux, and bases to deprotonate amines and promote nucleophilicity.

Reduction of Nitro Precursors Followed by Halogenation

Another approach is the multi-step synthesis starting from biphenyl derivatives:

Step 1: Nitration of Biphenyl

Biphenyl is nitrated using concentrated nitric acid in glacial acetic acid and acetic anhydride at controlled temperatures (25–50°C) to produce 2-nitrobiphenyl derivatives.Step 2: Chlorination

The 2-nitrobiphenyl is then chlorinated using chlorine gas in the presence of iron powder catalyst at elevated temperatures (~90–100°C) to introduce the 4-chlorophenyl group.Step 3: Reduction to Aniline

The nitro group is reduced to an amine using Raney Nickel catalyst under hydrogen atmosphere in methanol solvent at mild temperatures (25–35°C), yielding 2-(4-chlorophenyl)aniline with high purity (>90%).Step 4: Fluorination and Amination

Subsequent fluorination at the α-position to the amine can be achieved through fluorinated reagents or intermediates, though specific detailed protocols for this step are less documented in the available literature.

Representative Preparation Procedure (Patent-Based)

A patented method outlines a detailed preparation of 2-(4-chlorophenyl)aniline, a close precursor:

| Step | Reagents & Conditions | Yield & Notes |

|---|---|---|

| Nitration | Biphenyl (13 mol), glacial acetic acid (3.5 L), acetic anhydride (2 L), concentrated nitric acid (13 mol) added dropwise at 25°C, reaction at 50°C for 12 h | 2-nitrobiphenyl obtained (~500 g) |

| Chlorination | 2-nitrobiphenyl (1 mol), chlorobenzene (725 mL), iron powder (0.36 mol), chlorine gas slowly passed at 100°C for 10 h | 2-(4-chlorophenyl)nitrobiphenyl oil (~240 g) |

| Reduction | 2-(4-chlorophenyl)nitrobiphenyl, methyl alcohol (1.1 L), Raney Ni (25 g), hydrogen gas at 25°C for 2 h | 2-(4-chlorophenyl)aniline, 94% purity, ~110 g |

This method emphasizes controlled temperature, catalyst use, and purification steps such as recrystallization to ensure product purity.

Analytical Data and Purity

The final product this compound hydrochloride has a molecular formula of C8H9ClFN and a molecular weight of approximately 173 g/mol.

Predicted mass spectrometry data for the protonated molecule [M+H]+ is m/z 174.048, with collision cross sections around 131.4 Ų, useful for analytical verification.

Purity levels from patent procedures consistently exceed 90%, with some methods achieving over 94% purity after recrystallization and chromatographic purification.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| Fluoroethylation of 4-chlorophenylamine | 4-chlorophenylamine | Fluoroethylamine hydrochloride, NaOH | Ethanol, elevated temp | Moderate | Not specified | Direct nucleophilic substitution |

| Multi-step nitration-chlorination-reduction | Biphenyl | HNO3, Cl2, Raney Ni, H2 | 25–100°C, various solvents | 50–65 (overall) | >90 | Patent-protected, scalable |

| Photochemical or catalytic fluorination (literature examples) | 2-(4-chlorophenyl)aniline | Fluorinating agents (not detailed) | Mild conditions | Not specified | Not specified | Requires further optimization |

Research Findings and Considerations

The multi-step nitration-chlorination-reduction route is well-documented and industrially viable, providing good control over regioselectivity and purity.

Direct fluoroethylation methods are simpler but may require careful optimization to avoid side reactions and ensure selective fluorine incorporation.

The lack of extensive published literature specifically on the fluorination step of 2-(4-chlorophenyl)aniline to the target fluoroethanamine suggests an area for further research and development.

Analytical techniques such as NMR, HRMS, and HPLC are essential to confirm structure and purity throughout synthesis.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(4-Chlorophenyl)-2-fluoroethan-1-amine?

- Methodological Answer : The compound can be synthesized via reductive amination of 2-(4-Chlorophenyl)-2-fluoroethan-1-one using sodium cyanoborohydride (NaBH3CN) in methanol under acidic conditions (pH 5–6). Alternatively, fluorination of the precursor 2-(4-Chlorophenyl)ethan-1-amine using Selectfluor® in acetonitrile at 80°C for 12 hours provides a regioselective route. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the amine product .

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 reverse-phase column (mobile phase: 0.1% trifluoroacetic acid in water/acetonitrile, gradient elution) is recommended for purity assessment. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) to resolve signals for the fluorinated carbon (δ ~180 ppm in ¹³C NMR) and amine protons (δ ~1.5 ppm in ¹H NMR). Mass spectrometry (ESI-MS) should confirm the molecular ion peak at m/z 187.6 (M+H⁺) .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Conduct reactions in a fume hood to avoid inhalation of volatile byproducts. Waste containing halogenated amines must be neutralized with 10% acetic acid before disposal in designated halogenated waste containers. Acute toxicity studies in recommend a maximum exposure limit of 1 mg/m³ .

Advanced Research Questions

Q. How can stereochemical inconsistencies in the synthesis of this compound be resolved?

- Methodological Answer : Racemic mixtures may form due to the chiral fluorine center. Chiral resolution via diastereomeric salt formation (using (+)-dibenzoyl-L-tartaric acid) or enantioselective catalysis (e.g., Jacobsen’s thiourea catalyst) can isolate enantiomers. For isomerization, Lewis acids like BF3·Et2O in dichloromethane at −20°C shift the equilibrium toward the thermodynamically stable isomer, as demonstrated in analogous chlorophenyl systems .

Q. What role do hydrogen-bonding networks play in the crystallographic analysis of this compound?

- Methodological Answer : Hydrogen bonds between the amine group and fluorine atom (N–H···F) stabilize the crystal lattice. Single-crystal X-ray diffraction (SHELXL-2018) with a Mo-Kα source (λ = 0.71073 Å) reveals a monoclinic P2₁/c space group. Graph-set analysis (Etter’s rules) identifies R₂²(8) motifs, critical for predicting packing efficiency and solubility .

Q. How can computational models predict the reactivity of this compound in nucleophilic reactions?

- Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) optimize the molecule’s geometry and frontier molecular orbitals. The amine’s nucleophilicity (HOMO energy ≈ −5.2 eV) correlates with its reactivity in SN2 reactions. Molecular docking (AutoDock Vina) predicts binding affinities for biological targets, such as GABA receptors, using PubChem’s 3D conformer library .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.